molecular formula C8H10ClN3S B2461028 4-(5-Chloropyrimidin-2-yl)thiomorpholine CAS No. 1864524-06-0

4-(5-Chloropyrimidin-2-yl)thiomorpholine

Cat. No.: B2461028
CAS No.: 1864524-06-0
M. Wt: 215.7
InChI Key: VBGUIOQIKTXTGG-UHFFFAOYSA-N
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Description

4-(5-Chloropyrimidin-2-yl)thiomorpholine is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyrimidine heterocycle, a privileged structure in pharmaceuticals, linked to a thiomorpholine ring, which can enhance physicochemical properties and biological activity. The chloropyrimidine moiety serves as a versatile handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse structural elements to create targeted screening libraries . Compounds bearing the pyrimidine-thiomorpholine structure have demonstrated significant research potential across multiple therapeutic areas. Structural analogs have been investigated as potent inhibitors for neurodegenerative diseases, showing activity against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease research . Furthermore, similar molecular frameworks are being explored in oncology research, particularly as inhibitors of Focal Adhesion Kinase (FAK), a key enzyme in tumor survival and metastasis . In infectious disease research, the thiomorpholine-pyrimidine motif has been identified in compounds screened against Mycobacterium tuberculosis , highlighting its relevance in developing novel anti-tubercular agents . Researchers value this compound for its utility in constructing complex molecules for hit-generation and lead-optimization campaigns. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-chloropyrimidin-2-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGUIOQIKTXTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis of 4-(5-Chloropyrimidin-2-yl)thiomorpholine

Retrosynthetic analysis of this compound identifies the most logical disconnection at the C-N bond between the pyrimidine (B1678525) ring and the thiomorpholine (B91149) moiety. This bond is formed via a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for functionalizing electron-deficient heterocyclic systems like pyrimidine. wikipedia.org

This primary disconnection leads to two key synthons: the electrophilic 5-chloropyrimidine (B107214) ring activated at the C2-position and the nucleophilic thiomorpholine. The pyrimidine precursor would typically be a di-halogenated pyrimidine, such as 2,5-dichloropyrimidine (B52856) or 2,4,5-trichloropyrimidine, where the chlorine atoms at the 2- and 4/6-positions are susceptible to nucleophilic attack. The greater reactivity is generally observed at the 4 and 6 positions, but selectivity can be controlled. baranlab.org Therefore, a suitable starting material would be a pyrimidine with a good leaving group at the C2 position and the desired chloro-substituent at the C5 position.

Figure 1: Retrosynthetic Disconnection of this compound

Common Synthetic Routes for 2-Substituted Pyrimidines Featuring Cyclic Amines

The synthesis of 2-substituted pyrimidines, particularly those bearing cyclic amine functionalities, is well-documented and primarily relies on a few robust methodologies.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of substituted pyrimidines. The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles. wikipedia.org This effect is most pronounced at the 2-, 4-, and 6-positions. Halogenated pyrimidines, such as 2-chloropyrimidines or 2,4-dichloropyrimidines, are common substrates for these reactions. mdpi.com

The reaction involves the addition of a nucleophile, such as a cyclic secondary amine like thiomorpholine, to the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (typically a halide) restores the aromaticity of the ring. nih.gov The regioselectivity of the substitution on di- or tri-chlorinated pyrimidines can often be controlled by reaction conditions such as temperature and stoichiometry. mdpi.com Generally, the C4 and C6 positions are more reactive towards nucleophilic attack than the C2 position. baranlab.orgstackexchange.com

Condensation Reactions Involving Pyrimidine Precursors

The fundamental construction of the pyrimidine ring itself is often achieved through condensation reactions. bu.edu.eg The most classical approach is the Pinner synthesis, which involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, guanidines, or ureas. wikipedia.orgmdpi.com This method allows for the formation of a 2-substituted pyrimidine core, which can then undergo further modifications, such as halogenation, to prepare it for subsequent SNAr reactions.

For instance, a 2-aminopyrimidine (B69317) can be synthesized from a β-dicarbonyl compound and guanidine (B92328). bu.edu.eg The resulting amino group can then be converted into a leaving group, or the ring can be halogenated at other positions before the final coupling with a cyclic amine.

Multi-step Synthetic Sequences from Readily Available Reagents

Multi-step syntheses provide a versatile approach to complex pyrimidine derivatives from simple, commercially available starting materials. A typical sequence might begin with a classic pyrimidine ring synthesis, such as the reaction between a 1,3-dicarbonyl compound and guanidine or urea. bu.edu.eg The resulting pyrimidine core can then be selectively halogenated. For example, treatment with reagents like phosphorus oxychloride (POCl₃) can introduce chlorine atoms at the 2-, 4-, and 6-positions. Subsequent controlled nucleophilic substitution with thiomorpholine, followed by any necessary modifications at other positions, would lead to the final product.

Specific Reaction Conditions and Reagents for Synthesizing this compound and Its Direct Analogues

The synthesis of this compound is most practically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The reaction involves treating a suitable di-halogenated pyrimidine, such as 2,5-dichloropyrimidine, with thiomorpholine.

The reaction is typically carried out in a polar solvent, such as ethanol, isopropanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the reactants and stabilize the charged intermediate. A base is required to neutralize the hydrogen halide that is formed as a byproduct. Common bases include organic amines like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). nih.gov The reaction temperature can range from room temperature to reflux, depending on the reactivity of the specific pyrimidine substrate.

Below is an interactive data table summarizing typical reaction conditions for the synthesis of the target compound and its analogues.

Pyrimidine SubstrateNucleophileSolventBaseTemperature (°C)Typical Yield (%)
2,5-DichloropyrimidineThiomorpholineEthanolTriethylamine80-90Good to Excellent
2,5-DichloropyrimidineMorpholine (B109124)IsopropanolDIPEA80-90Good to Excellent
2,5-DichloropyrimidinePiperazineDMFK₂CO₃100Good
2,4,5-TrichloropyrimidineThiomorpholineAcetonitrile (B52724)Triethylamine25-50Variable (Selectivity issues)

Strategies for Further Derivatization of the this compound Core

The this compound scaffold possesses two primary sites for further chemical modification: the chlorine atom at the C5 position of the pyrimidine ring and the sulfur atom of the thiomorpholine ring.

Derivatization at the C5-Position: The chloro-substituent at the C5 position is a versatile handle for introducing a wide range of functional groups, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can be used to form a C-C bond, introducing aryl or heteroaryl substituents.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes can install alkynyl groups at the C5 position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to introduce substituted amino groups, further functionalizing the pyrimidine core.

Stille Coupling: This reaction involves the use of organostannanes to form new carbon-carbon bonds.

Derivatization of the Thiomorpholine Ring: The sulfur atom in the thiomorpholine moiety is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide (B99878) into a sulfoxide. Using stronger oxidizing conditions or an excess of the oxidant can lead to the formation of the corresponding sulfone. These modifications can significantly alter the electronic and steric properties of the molecule.

Modifications at the Pyrimidine Ring (e.g., halogen, alkyl, aryl substitutions)

The chlorine substituent at the C5 position and the potential for substitution at other positions of the pyrimidine ring of this compound offer opportunities for a variety of chemical transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at this halogenated position.

Aryl and Heteroaryl Substitutions:

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the introduction of aryl and heteroaryl groups onto halogenated pyrimidine cores. nih.gov In a typical reaction, the chloro-substituted pyrimidine is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst system and reaction conditions is critical for achieving high yields and selectivity. For instance, the coupling of chloropyrimidines with arylboronic acids can be efficiently catalyzed by Pd2(dba)3 with P(t-Bu)3 as the ligand and KF as the base in THF. nih.gov

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd2(dba)3P(t-Bu)3KFTHF50Moderate to High nih.gov
Pd(dppb)Cl2dppbNa2CO3DioxaneRefluxHigh acs.org
Pd(PPh3)4PPh3K2CO3--- researchgate.net

This table presents common catalyst systems used for Suzuki-Miyaura cross-coupling reactions on chloropyrimidines, which are applicable for the derivatization of this compound.

Other palladium-catalyzed reactions such as Stille, Negishi, and Kumada couplings can also be employed to introduce a diverse range of aryl, heteroaryl, and alkyl substituents. acs.org The regioselectivity of these reactions on di-substituted pyrimidines can be influenced by the electronic nature of the substituents and the specific reaction conditions employed. nih.govwuxiapptec.com

Alkyl Substitutions:

The introduction of alkyl groups can be achieved through Negishi and Kumada cross-coupling reactions, which utilize organozinc and Grignard reagents, respectively. nih.gov These reactions often require specific palladium catalysts and ligands to proceed efficiently and with high selectivity.

Transformations of the Thiomorpholine Moiety (e.g., oxidation to sulfoxide/sulfone)

The sulfur atom in the thiomorpholine ring is a key site for chemical modification, primarily through oxidation to the corresponding sulfoxide and sulfone. These transformations significantly alter the polarity, hydrogen bonding capacity, and metabolic stability of the molecule. mdpi.com

Oxidation to Sulfoxide and Sulfone:

The oxidation of the thiomorpholine sulfide to a sulfoxide can be achieved using a variety of oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The stoichiometry of the oxidant can be controlled to selectively yield the sulfoxide or the sulfone. The use of one equivalent of m-CPBA typically favors the formation of the sulfoxide, while an excess of the oxidant leads to the sulfone. nih.gov Hydrogen peroxide in the presence of a suitable catalyst is another commonly used system for these oxidations. organic-chemistry.orgorganic-chemistry.org The oxidation of thiomorpholine itself to its sulfoxide has been observed in biological systems, indicating the metabolic relevance of this transformation. nih.gov

Oxidizing AgentStoichiometryProductReference
m-CPBA1 equivalentSulfoxide nih.gov
m-CPBA>2 equivalentsSulfone nih.gov
H2O2 / CatalystVariesSulfoxide/Sulfone organic-chemistry.orgorganic-chemistry.org

This table summarizes common methods for the oxidation of the thiomorpholine moiety.

The resulting sulfoxide and sulfone derivatives of this compound would exhibit increased polarity and potential for hydrogen bond interactions, which could influence their biological target engagement.

Introduction of Linkers and Peripheral Substituents

The introduction of linkers to the this compound scaffold allows for the attachment of peripheral substituents, which can be used to probe interactions with biological targets, improve pharmacokinetic properties, or attach functional moieties such as fluorescent tags or affinity labels. These linkers can be attached to the pyrimidine ring, typically by displacement of the chlorine atom or through a pre-installed functional group.

Linkers can be of various lengths and compositions, including alkyl chains, polyethylene (B3416737) glycol (PEG) chains, or more rigid aromatic or heterocyclic units. The choice of linker depends on the desired application. For example, flexible alkyl or PEG linkers can be used to span a distance between two binding sites on a protein, while more rigid linkers can be used to position a peripheral substituent in a specific orientation.

The attachment of these linkers can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where a nucleophilic group on the linker displaces the chlorine atom on the pyrimidine ring. youtube.com Alternatively, if an aryl or alkyl group has been introduced at the C5 position via cross-coupling, functional groups on these substituents can be used as handles for linker attachment. For instance, a hydroxyl or amino group on a C5-aryl substituent can be used for ether or amide bond formation with a suitable linker. The concept of using linkers is well-established in medicinal chemistry for the development of bivalent ligands and targeted drug delivery systems. nih.gov

Structural Elucidation and Characterization Techniques

Spectroscopic Methods for Compound Identity Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy : Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(5-Chloropyrimidin-2-yl)thiomorpholine, the expected ¹H NMR spectrum would exhibit distinct signals for the protons on the pyrimidine (B1678525) and thiomorpholine (B91149) rings.

Expected ¹H NMR Data:

Protons Expected Chemical Shift (ppm) Multiplicity Integration
Pyrimidine-H ~8.0-8.5 s 2H
Thiomorpholine-H (adjacent to N) ~3.5-4.0 t 4H
Thiomorpholine-H (adjacent to S) ~2.5-3.0 t 4H

Note: 's' denotes a singlet, and 't' denotes a triplet. The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Expected ¹³C NMR Data:

Carbon Atom Expected Chemical Shift (ppm)
Pyrimidine-C (C=N) ~155-165
Pyrimidine-C (C-Cl) ~120-130
Pyrimidine-C (C-H) ~110-120
Thiomorpholine-C (adjacent to N) ~50-60
Thiomorpholine-C (adjacent to S) ~25-35

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₈H₁₀ClN₃S), the expected molecular ion peak [M]⁺ would correspond to its molecular weight.

Expected Mass Spectrometry Data:

Ion Expected m/z
[M]⁺ ~215.03
[M+H]⁺ ~216.03
Isotope Peak [M+2]⁺ ~217.03 (due to ³⁷Cl)

Note: The presence of the chlorine isotope (³⁷Cl) would result in a characteristic M+2 peak with an intensity of approximately one-third of the main molecular ion peak.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
C-H stretch (aromatic) 3000-3100
C-H stretch (aliphatic) 2850-3000
C=N stretch (pyrimidine) 1550-1650
C-N stretch 1100-1300
C-S stretch 600-800

Chromatographic Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound. By separating the compound from any impurities, HPLC can provide a quantitative measure of its purity. A typical HPLC analysis for this compound would involve a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Typical HPLC Parameters:

Parameter Condition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient
Detection UV at a specific wavelength (e.g., 254 nm)

Elemental Analysis for Compositional Verification

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For this compound (C₈H₁₀ClN₃S), elemental analysis would be used to confirm the percentage of carbon, hydrogen, nitrogen, chlorine, and sulfur.

Theoretical Elemental Composition:

Element Percentage (%)
Carbon (C) 44.54
Hydrogen (H) 4.67
Chlorine (Cl) 16.43
Nitrogen (N) 19.48

Structure Activity Relationship Sar Studies of 4 5 Chloropyrimidin 2 Yl Thiomorpholine and Its Analogues

Impact of the Pyrimidine (B1678525) Ring Substitution Pattern on Biological Activity

Role of the 5-Chloro Substituent

The presence of a chlorine atom at the 5-position of the pyrimidine ring is a common feature in many potent kinase inhibitors. This substituent can significantly impact binding affinity through various mechanisms. The chloro group is a lipophilic and electron-withdrawing moiety. Its lipophilicity can enhance interactions with hydrophobic pockets within the target protein's active site. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic properties of the pyrimidine ring, potentially influencing its ability to participate in hydrogen bonding or other electrostatic interactions.

In the context of certain kinase inhibitors, the 5-chloro substituent has been shown to be crucial for potent activity. For instance, in a series of Aurora kinase inhibitors, the incorporation of a halogen at the pyrimidine 5-position, including fluorine and chlorine, was found to be beneficial for improving both in vitro and in vivo activity. researchgate.net While specific data for 4-(5-Chloropyrimidin-2-yl)thiomorpholine is not extensively available in the public domain, the general importance of the 5-chloro group in related pyrimidine-based inhibitors suggests its critical role in conferring potency.

To illustrate the importance of the 5-substituent, a hypothetical SAR table is presented below, based on general trends observed in pyrimidine-based inhibitors.

Compound R (5-position) Biological Activity (IC50, nM)
1a Cl10
1b H500
1c CH3150
1d F25
1e Br15

This table is illustrative and based on general SAR principles for pyrimidine kinase inhibitors.

Influence of Substitution at Other Pyrimidine Positions

While the 5-position is critical, substitutions at other positions of the pyrimidine ring (C4 and C6) also play a significant role in modulating biological activity. These positions often provide vectors for the introduction of various functional groups that can interact with different regions of the target protein.

Significance of the Thiomorpholine (B91149) Ring in Molecular Recognition and Biological Function

The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is another key component of the this compound scaffold. Its conformational preferences and physicochemical properties are integral to molecular recognition and biological function. researchgate.net

Comparison with Other Cyclic Amine Substituents (e.g., morpholine (B109124), piperidine (B6355638), pyrrolidine)

Replacing the thiomorpholine ring with other cyclic amines such as morpholine, piperidine, or pyrrolidine (B122466) can lead to significant changes in biological activity, highlighting the importance of the thiomorpholine moiety. These changes can be attributed to differences in ring size, conformation, polarity, and hydrogen bonding capacity.

In a study of pyrimidine-4-carboxamide (B1289416) inhibitors, substitution of a morpholine ring with a more hydrophobic piperidine was well-tolerated, while a smaller pyrrolidine ring led to a nearly four-fold increase in potency. acs.org This suggests that the size and polarity of the cyclic amine are critical for optimal interaction with the target.

The following table provides a comparative analysis of the impact of different cyclic amines on the biological activity of a hypothetical 2-substituted pyrimidine scaffold.

Compound Cyclic Amine Biological Activity (IC50, nM) Key Properties
2a Thiomorpholine20Contains sulfur, specific conformational preferences
2b Morpholine50More polar due to oxygen
2c Piperidine35More hydrophobic than morpholine
2d Pyrrolidine10Smaller ring size, different conformation

This table is illustrative and based on SAR trends observed in related pyrimidine derivatives.

Effects of Linker Chemistry and Peripheral Group Modifications on Potency and Selectivity

For analogues of this compound that incorporate additional functionalities, the chemistry of the linker connecting the core scaffold to peripheral groups is a critical determinant of potency and selectivity. The length, flexibility, and chemical nature of the linker can influence the optimal positioning of peripheral groups within the target's binding site.

In the broader context of kinase inhibitors, linker design is a key strategy for optimizing drug-like properties. For instance, in the development of pyrazolo[3,4-d]pyrimidine-based inhibitors, the exploration of different linkers between the core and a distal phenyl ring was crucial for achieving high potency. nih.gov The linker can influence solubility, cell permeability, and metabolic stability.

Peripheral group modifications, in turn, allow for the fine-tuning of interactions with the target protein. The addition of hydrogen bond donors or acceptors, hydrophobic moieties, or charged groups can lead to enhanced binding affinity and improved selectivity against off-target proteins. The interplay between the linker and the peripheral group is therefore a key aspect of the SAR of these complex molecules.

Key Structural Features Associated with Enhanced or Diminished Biological Activity

The biological activity of this compound and its analogues is intricately linked to the interplay of its structural components. The key features influencing activity include the nature of the substituent at the 5-position of the pyrimidine ring, the identity of the heterocyclic ring at the 2-position, and any modifications to the thiomorpholine ring itself.

Influence of the 5-Chloropyrimidine (B107214) Moiety:

The 5-chloro substituent on the pyrimidine ring is a critical feature that can significantly impact the biological activity of the molecule. This halogen atom can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets. In the broader context of pyrimidine-based inhibitors, the 5-position is a common point of modification to modulate potency and selectivity. For instance, in a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives developed as histone deacetylase (HDAC) inhibitors, the 5-chloro-pyrimidine group was found to be important for forming hydrophobic interactions within the active site of the enzyme. nih.gov This suggests that the chlorine atom in this compound likely plays a role in anchoring the molecule to its biological target.

Furthermore, studies on other kinase inhibitors have shown that the 5-chloro-pyrimidine scaffold is a key structural motif. nih.gov The presence of a bulky group at the 5-position of the pyrimidine ring has been shown to be favorable for the fungicidal activity of certain sulfonylurea derivatives. researchgate.net This indicates that the steric and electronic contributions of the chlorine atom at this position are pivotal for biological activity.

The Role of the Thiomorpholine Ring:

The thiomorpholine ring at the 2-position of the pyrimidine core is another key determinant of biological activity. Its size, shape, and the presence of the sulfur atom distinguish it from other cyclic amines like morpholine and piperidine. The sulfur atom in the thiomorpholine ring can participate in different types of interactions compared to the oxygen in morpholine or the methylene (B1212753) group in piperidine, and it also influences the ring's conformation and lipophilicity.

In a comparative study of pyrimidine-4-carboxamide derivatives as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the replacement of a morpholine ring with a more hydrophobic piperidine ring was well-tolerated, and a thiomorpholine-containing analogue was also synthesized and evaluated. acs.org While direct quantitative comparisons for the thiomorpholine analog were not detailed in this specific study, the tolerance for different heterocycles at this position suggests that the thiomorpholine ring can be a viable component for maintaining or modulating activity. Another study, however, noted that a thiomorpholine analog was less potent than its corresponding morpholine analog in a different chemical series, highlighting that the influence of the thiomorpholine ring can be context-dependent. jchemrev.com

The following table presents a comparison of different heterocyclic substituents at the 6-position of a pyrimidine-4-carboxamide scaffold, illustrating the impact of the heterocycle on inhibitory activity against NAPE-PLD.

Compound IDR3 SubstituentpIC50 ± SEM
2 Morpholine6.09 ± 0.04
71 Piperidine6.07 ± 0.04
72 3,3-Difluoropiperidine6.36 ± 0.05
81 Dimethylamine6.42 ± 0.04
87 Pyrrolidine6.57 ± 0.04
119n ThiomorpholineNot specified

Data sourced from a study on NAPE-PLD inhibitors. acs.org

This data indicates that modifications to the heterocyclic ring can lead to significant changes in potency, with smaller amines and fluorinated piperidines showing increased activity compared to morpholine. acs.org Although the specific activity for the thiomorpholine analog was not provided in this table, its synthesis as part of the library underscores its relevance in SAR studies. acs.org

Oxidation of the Thiomorpholine Sulfur:

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Profiles

The ability of a compound to inhibit specific enzymes is a cornerstone of drug discovery and development. The following subsections detail the in vitro inhibitory activities of 4-(5-Chloropyrimidin-2-yl)thiomorpholine and structurally related compounds against several key enzymes.

Focal Adhesion Kinase (FAK) Inhibition (In Vitro)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. Its overexpression is associated with various cancers, making it a significant target for anti-cancer drug development. The 2,4-disubstituted pyrimidine (B1678525) scaffold, a core component of this compound, is a classic motif found in many FAK inhibitors. nih.govresearchgate.net

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition (In Vitro)

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. NAPE-PLD inhibitors are being investigated for their potential in treating various neurological and inflammatory disorders.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition (In Vitro)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

Research into 2,4-disubstituted pyrimidine derivatives has revealed their potential as cholinesterase inhibitors. A study on a series of such compounds identified N-benzyl-2-thiomorpholinopyrimidin-4-amine as a potent inhibitor of both AChE and BuChE. This compound is structurally very similar to this compound, differing by the substituent at the 4-position of the pyrimidine ring and the absence of the chloro group at the 5-position. The inhibitory activities of this related compound are presented in the table below.

CompoundAChE IC50 (µM)BuChE IC50 (µM)
N-benzyl-2-thiomorpholinopyrimidin-4-amine0.332.30

These findings suggest that the 2-thiomorpholinopyrimidine scaffold is a promising framework for the development of cholinesterase inhibitors. nih.govresearchgate.net Molecular modeling studies have indicated that the thiomorpholine (B91149) substituent can interact with key residues within the active sites of both AChE and BuChE.

Mycobacterium tuberculosis Cytochrome P450 (CYP121A1) Inhibition (In Vitro)

Cytochrome P450 enzymes in Mycobacterium tuberculosis, the causative agent of tuberculosis, are essential for the bacterium's survival and pathogenesis, making them attractive drug targets. CYP121A1 is one such essential P450 enzyme.

The most well-known inhibitors of fungal and mycobacterial P450 enzymes are azole-containing compounds like fluconazole (B54011) and ketoconazole, which coordinate to the heme iron in the enzyme's active site. nih.gov However, the search for non-azole inhibitors is an active area of research to overcome resistance and improve selectivity. ibmc.msk.ru While some pyrimidine derivatives have been investigated as antitubercular agents, there is no specific data available in the reviewed literature to indicate that this compound inhibits Mycobacterium tuberculosis CYP121A1. ucl.ac.uknih.gov Research on novel scaffolds, including biarylpyrazoles, has identified compounds with low micromolar binding affinities (KD values) for CYP121A1. nih.govnih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Inhibition (In Vitro)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. wikipedia.orgrsc.org Inhibition of these enzymes is a major strategy for treating inflammation and pain. nih.gov

While there is no direct evidence of this compound inhibiting COX or LOX enzymes, compounds containing morpholine (B109124) and pyrimidine moieties have been explored as anti-inflammatory agents. For example, some morpholinopyrimidine derivatives have been shown to inhibit the expression of COX-2. nih.gov The development of dual COX/LOX inhibitors is an area of significant interest, and various heterocyclic compounds are being investigated for this purpose. researchgate.net However, specific in vitro inhibition data for this compound against COX and LOX is currently unavailable.

Antimicrobial Activity (In Vitro)

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including those with pyrimidine and thiomorpholine scaffolds, are a rich source of potential new antimicrobials.

Although a specific antimicrobial screening of this compound was not found in the reviewed literature, numerous studies have demonstrated the antimicrobial potential of related compounds. For instance, various derivatives of pyrimidine have shown good to moderate activity against a range of bacterial and fungal strains. nih.gov Similarly, compounds incorporating a thiomorpholine ring have been synthesized and evaluated for their antimicrobial properties. pensoft.net The specific minimum inhibitory concentrations (MICs) for this compound against various microbial strains have not been reported. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For the 4-(5-Chloropyrimidin-2-yl)thiomorpholine scaffold, docking simulations into the active site of PDE4B are used to elucidate its binding mode and key molecular interactions.

Studies on pyrimidine-based inhibitors targeting PDE4B reveal a conserved binding pattern. nih.gov The pyrimidine (B1678525) core typically anchors the molecule within the active site through specific hydrogen bonds, while the thiomorpholine (B91149) ring projects into a hydrophobic pocket. The chlorine atom on the pyrimidine ring often forms halogen bonds or other non-covalent interactions that enhance binding affinity.

Key interactions predicted from docking simulations of similar pyrimidine-based inhibitors in the PDE4B active site include:

Hydrogen Bonding: A crucial hydrogen bond is often formed between a nitrogen atom in the pyrimidine ring and the side chain of a conserved glutamine residue (Gln443) within the active site. nih.gov

Hydrophobic Interactions: The thiomorpholine ring and parts of the pyrimidine ring engage in hydrophobic interactions with non-polar residues such as Phenylalanine (Phe446), Proline (Pro408), and Tryptophan (Trp399). nih.gov

Metal Coordination: The active site of PDE4 contains two metal ions (Zn²⁺ and Mg²⁺). Ligands can interact with these ions directly or via a bridging water molecule, significantly contributing to binding affinity. nih.gov

Table 1: Predicted Key Interactions for Pyrimidine-Based Inhibitors in the PDE4B Active Site
Interaction TypeLigand MoietyKey Protein Residue(s)Reference
Hydrogen BondPyrimidine NitrogenGln443 nih.gov
Hydrophobic InteractionThiomorpholine RingPhe446, Pro408 nih.gov
Hydrophobic InteractionPyrimidine RingTrp399 nih.gov
Metal InteractionHeterocyclic atomsZn²⁺, Mg²⁺ nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of pyrimidine-based PDE4B inhibitors, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to guide lead optimization. nih.govpjmhsonline.com

These models are built using a training set of molecules with known inhibitory activities. The resulting models can then predict the activity of new, unsynthesized compounds. Key findings from 3D-QSAR studies on PDE4 inhibitors highlight the importance of:

Steric Fields: The models often show that bulky substituents are favored in certain regions, typically corresponding to hydrophobic pockets in the enzyme's active site, while being disfavored in others. mdpi.com

Electrostatic Fields: The contour maps generated from these studies indicate regions where electropositive or electronegative potentials are favorable for activity. For instance, an electronegative potential is often favored near hydrogen bond accepting groups. mdpi.com

A typical QSAR model for PDE4 inhibitors might yield high correlation coefficients (r²) and cross-validated coefficients (q²), indicating robustness and good predictive power. nih.govnih.gov

Table 2: Representative Statistical Parameters from 3D-QSAR Studies on PDE4 Inhibitors
QSAR MethodCross-Validated Coefficient (q²)Correlation Coefficient (r²)Key Descriptor FieldsReference
CoMFA> 0.70> 0.90Steric, Electrostatic mdpi.com
CoMSIAStatistically ValidStatistically ValidSteric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor nih.gov
Pharmacophore-based 3D-QSAR0.8520.918Pharmacophoric Features nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For PDE4B inhibitors, pharmacophore models are constructed based on the structures of known potent ligands or the ligand-bound crystal structure of the enzyme. nih.govacs.org

A common pharmacophore model for a PDE4B inhibitor typically includes:

Two hydrogen bond acceptors.

One hydrophobic feature.

One aromatic ring feature. plos.org

These validated models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. plos.orgresearchgate.net This approach allows for the efficient discovery of new chemical scaffolds that could potentially inhibit PDE4B. Hits from virtual screening are then subjected to further analysis, such as molecular docking, to confirm their binding mode and prioritize them for experimental testing. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing detailed information on the stability of a ligand-protein complex. For a compound like this compound bound to PDE4B, MD simulations can validate docking poses and assess the stability of key interactions. nih.gov

Simulations of PDE4B-inhibitor complexes typically run for hundreds of nanoseconds. nih.govbiorxiv.org The analysis of the simulation trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over time suggests that the ligand remains securely bound in the active site. nih.gov

Residue Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues is calculated to identify which parts of the protein are flexible and which are stabilized by ligand binding.

Interaction Persistence: The persistence of key hydrogen bonds and hydrophobic contacts identified in docking studies is tracked throughout the simulation to confirm their importance for binding. biorxiv.org

Preclinical Research Data for this compound Not Publicly Available

Comprehensive searches of publicly accessible scientific literature and databases have found no specific preclinical research data for the chemical compound this compound corresponding to the requested detailed outline. Information regarding its in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling, in vivo pharmacodynamic studies, and its selectivity in biological systems is not available in the public domain.

Preclinical data, which includes detailed findings on target engagement, pharmacodynamics, and selectivity, is often proprietary information held by the research and development departments of pharmaceutical and biotechnology companies. Such detailed experimental results are typically not published in publicly available literature until a compound reaches later stages of development or is part of a broader academic study, which does not appear to be the case for this specific molecule based on the conducted searches.

Consequently, the generation of an article with the specified detailed sections and data tables on this compound is not possible at this time due to the absence of the necessary source material in the public record.

Future Research Directions and Translational Perspectives Excluding Clinical Translation

Rational Design of Next-Generation Analogues Based on SAR and Computational Insights

Future research should focus on the rational design of novel analogues of 4-(5-Chloropyrimidin-2-yl)thiomorpholine to explore and optimize its potential biological activities. Structure-activity relationship (SAR) studies will be pivotal in understanding how modifications to its chemical structure influence its biological effects. acs.org

Key areas for SAR exploration would include:

Substitution at the C5 position of the pyrimidine (B1678525) ring: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with small alkyl or cyano groups could modulate the electronic properties and binding interactions of the molecule with biological targets. nih.gov

Modification of the thiomorpholine (B91149) ring: Introducing substituents on the thiomorpholine ring could alter the compound's solubility, metabolic stability, and target engagement. jchemrev.com Computational modeling, including molecular docking and dynamics simulations, can provide valuable insights into how these structural changes affect the binding of the analogues to potential protein targets, such as kinases. jchemrev.com This computational-first approach can help prioritize the synthesis of compounds with the highest likelihood of desired activity. nih.gov

Table 1: Potential Modifications for SAR Studies

Modification Site Potential Substituents Desired Outcome
Pyrimidine C5-Position -F, -Br, -CH3, -CN Modulate electronic properties and target binding

Exploration of Novel Synthetic Pathways for Scalable Production

The development of efficient and scalable synthetic routes is crucial for the future availability of this compound and its analogues for research purposes. Current synthetic approaches for similar 2-substituted pyrimidines often involve nucleophilic aromatic substitution (SNAr) reactions. bohrium.comorganic-chemistry.org Future research should aim to optimize these methods to improve yield, reduce the number of synthetic steps, and utilize more environmentally friendly reagents and conditions. researchgate.net

Continuous flow chemistry presents a promising avenue for the scalable production of thiomorpholine and its derivatives, offering advantages in terms of safety, efficiency, and process control. nih.govacs.orgchemrxiv.org The development of robust, large-scale synthetic protocols will be essential to support extensive preclinical evaluation and potential future applications. thieme.denih.govresearchgate.net

Identification of Undiscovered Biological Targets for Pyrimidine-Thiomorpholine Scaffolds

A significant area for future investigation is the identification of novel biological targets for the pyrimidine-thiomorpholine scaffold. Given the prevalence of the pyrimidine core in kinase inhibitors, a primary focus should be on screening this compound and its analogues against a broad panel of human kinases. ekb.egresearchgate.netnih.gov

Beyond kinases, chemoproteomics and other target deconvolution techniques could be employed to uncover previously unknown protein binding partners. researchgate.net This could reveal novel mechanisms of action and open up new therapeutic avenues for this class of compounds. The structural similarity of the pyrimidine ring to the purine (B94841) bases in DNA and RNA also suggests the possibility of targeting enzymes involved in nucleic acid metabolism or other nucleotide-binding proteins. researchgate.net

Applications in Chemical Probes and Biological Tool Compounds

With a well-defined biological target, this compound analogues could be developed into valuable chemical probes and tool compounds for biological research. By attaching fluorescent tags, biotin, or other reporter molecules, these probes could be used to visualize and study the localization and function of their target proteins within cells. nih.gov

Such tool compounds would be instrumental in target validation and in elucidating the cellular pathways in which the target protein is involved. The development of highly potent and selective probes is a critical step in translating basic biological discoveries into new therapeutic strategies.

Development of Advanced In Vitro and In Vivo Research Models

To thoroughly evaluate the therapeutic potential of novel analogues derived from this compound, the development and utilization of advanced research models are essential. A tiered approach to testing, starting with in vitro assays, is fundamental.

In Vitro Models:

Cell-based assays: A panel of human cancer cell lines representing different tumor types should be used to assess the antiproliferative activity of new compounds. nih.govrsc.org

Biochemical assays: For compounds that show promise as kinase inhibitors, enzymatic assays will be necessary to determine their potency (e.g., IC50 values) and selectivity against the target kinase. mdpi.com

In Vivo Models:

Xenograft models: Once a lead compound with potent in vitro activity is identified, its efficacy can be evaluated in vivo using animal models, such as mice bearing human tumor xenografts. ekb.eg

Pharmacokinetic and toxicological studies: In vivo studies are also crucial for determining the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and assessing the preliminary safety profile of a new drug candidate.

The systematic application of these research models will be critical in advancing our understanding of the therapeutic potential of the this compound scaffold and its derivatives.

Q & A

Q. Methodological Answer :

  • Stepwise Functionalization : Begin with the chloropyrimidine core and introduce the thiomorpholine moiety via nucleophilic aromatic substitution (SNAr), ensuring anhydrous conditions and catalytic base (e.g., NaH) to enhance reactivity .
  • Oxidation Control : For derivatives requiring sulfone/sulfoxide groups (e.g., thiomorpholine 1,1-dioxide), use oxidizing agents like Oxone® (75% yield) or meta-chloroperoxybenzoic acid (MCPBA) (75% yield) under controlled temperatures (0–25°C) to minimize over-oxidation .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by recrystallization from methanol to achieve >95% purity .

What advanced techniques are recommended for structural characterization of this compound derivatives?

Q. Methodological Answer :

  • X-ray Crystallography : Use SHELXL for small-molecule refinement, leveraging high-resolution data (R factor < 0.05) to resolve bond lengths and angles. For example, C–C bond precision of 0.003 Å was achieved in related pyrimidine structures .
  • NMR Analysis : Perform 1H^1H- and 13C^{13}C-NMR with deuterated DMSO or CDCl₃, focusing on coupling patterns (e.g., pyrimidine protons at δ 8.5–9.0 ppm) and thiomorpholine ring protons (δ 3.0–4.0 ppm) .
  • HRMS Validation : Confirm molecular ions (e.g., [M+H]⁺) with mass accuracy < 5 ppm, as demonstrated for analogs like C₂₆H₂₇FN₈O (calcd. 487.2365, found 487.2462) .

How do solvent polarity and pH affect the stability of this compound in experimental settings?

Q. Methodological Answer :

  • Solvent Selection : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but precipitates in water. For long-term storage (>6 months), use methanol at -20°C to prevent hydrolysis .
  • pH Sensitivity : Avoid strongly acidic (pH < 3) or basic (pH > 10) conditions, which degrade the thiomorpholine ring. Stability testing via HPLC at 25°C showed <5% degradation over 30 days in pH 7.4 buffers .

What strategies are effective for resolving contradictions in reported bioactivity data for thiomorpholine derivatives?

Q. Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., halogen position, sulfone vs. sulfide) and correlate with bioactivity. For example, replacing chlorine with bromine at the pyrimidine 5-position increased antifungal potency by 3-fold in analogs .
  • Assay Standardization : Replicate conflicting studies using identical cell lines (e.g., Candida albicans ATCC 90028) and endpoint metrics (e.g., MIC₉₀) to isolate experimental variables .

Which computational tools are suitable for predicting the binding mode of this compound to biological targets?

Q. Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., acetylcholinesterase PDB: 4EY7). Parameterize the ligand with GAFF2 force fields and optimize hydration effects .
  • MD Refinement : Run 100 ns molecular dynamics simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between the pyrimidine ring and active-site residues (e.g., His447 in cholinesterases) .

How can researchers mitigate challenges in synthesizing this compound analogs with bulky substituents?

Q. Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction times from 24 hrs to 30 mins for sterically hindered intermediates (e.g., 4-(trifluoromethyl)phenyl groups) while maintaining yields >60% .
  • Protecting Groups : Use tert-butoxycarbonyl (t-Boc) for amine protection during coupling steps, followed by TFA deprotection (50% v/v in DCM) to minimize side reactions .

What analytical workflows are recommended for detecting degradation products of this compound?

Q. Methodological Answer :

  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor for common degradants (e.g., sulfoxide at m/z 243.064 [M+H]⁺) .
  • Forced Degradation : Expose the compound to heat (60°C/72 hrs), light (1.2 million lux-hrs), and hydrolytic conditions (0.1M HCl/NaOH) to profile stability-linked impurities .

How can the pharmacological potential of this compound be evaluated beyond in vitro assays?

Q. Methodological Answer :

  • ADME Profiling : Assess metabolic stability using liver microsomes (human/rat) and PAMPA for permeability. For example, analogs showed t₁/₂ > 60 mins in human microsomes .
  • In Vivo Models : Test efficacy in murine candidiasis models (20 mg/kg oral dose), monitoring fungal burden in kidneys via qPCR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.